3,4-Dibromo-5-fluorophenylacetic acid
Overview
Description
3,4-Dibromo-5-fluorophenylacetic acid is an organic compound with the molecular formula C8H5Br2FO2 and a molecular weight of 311.93 g/mol . This compound is characterized by the presence of bromine and fluorine atoms on a phenylacetic acid backbone, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-5-fluorophenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the bromination of 3,4-dibromophenylacetic acid followed by selective fluorination at the 5-position. The reaction conditions often involve the use of bromine (Br2) and a fluorinating agent such as Selectfluor under controlled temperature and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-5-fluorophenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions include substituted phenylacetic acids, alcohols, and coupled aromatic compounds .
Scientific Research Applications
3,4-Dibromo-5-fluorophenylacetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 3,4-Dibromo-5-fluorophenylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound’s effects are mediated through the inhibition of enzyme activity or the activation of receptor signaling pathways .
Comparison with Similar Compounds
- 3,4-Difluorophenylacetic acid
- 2,4-Dibromo-5-fluorophenylacetic acid
- 4-Fluorophenylacetic acid
Comparison: 3,4-Dibromo-5-fluorophenylacetic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these halogens enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Biological Activity
3,4-Dibromo-5-fluorophenylacetic acid (CAS#: 1804418-66-3) is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of bromine and fluorine atoms in its structure enhances its binding affinity to various biological targets, making it a subject of interest for research into enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The halogen substituents (bromine and fluorine) are known to enhance the compound's binding affinity, allowing it to effectively modulate biological pathways. This modulation can occur through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic effects against diseases characterized by overactive enzymatic activity.
- Receptor Activation : It may also interact with various receptors, influencing signaling pathways that regulate physiological functions.
Potential Therapeutic Applications
Research indicates that this compound has potential applications in:
- Anti-inflammatory Activity : The compound is being investigated for its ability to reduce inflammation, which is a key factor in many chronic diseases.
- Anticancer Properties : Its structural features suggest potential efficacy in cancer treatment by targeting tumor growth pathways.
- Antimicrobial Effects : Preliminary studies have indicated that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
Case Studies and Experimental Data
A variety of studies have explored the biological effects of this compound. Below is a summary of relevant findings:
Study Focus | Findings | Reference |
---|---|---|
Enzyme Inhibition | Demonstrated inhibition of specific enzymes involved in metabolic pathways. | |
Anticancer Activity | Showed potential in reducing tumor cell proliferation in vitro. | |
Anti-inflammatory | Exhibited properties that may reduce inflammatory markers in animal models. | |
Antimicrobial Effects | Preliminary data suggest effectiveness against certain bacterial strains. |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
3,4-Difluorobenzylamine | Lacks bromine atoms | Limited anti-inflammatory effects |
3,4-Dibromobenzylamine | Lacks fluorine atoms | Similar enzyme inhibition but less selective |
5-Fluorobenzylamine | Contains only a single fluorine atom | Minimal anticancer activity |
This comparison highlights the enhanced biological activity attributed to the unique combination of bromine and fluorine in this compound.
Properties
IUPAC Name |
2-(3,4-dibromo-5-fluorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO2/c9-5-1-4(3-7(12)13)2-6(11)8(5)10/h1-2H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAQZJUZHXLQKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Br)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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